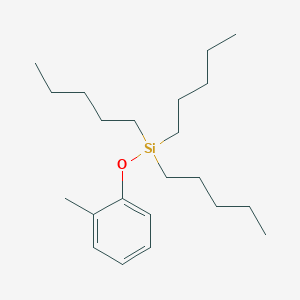

(2-Methylphenoxy)(tripentyl)silane

Description

(2-Methylphenoxy)(tripentyl)silane is an organosilicon compound characterized by a central silicon atom bonded to three pentyl (C₅H₁₁) groups and one 2-methylphenoxy (C₆H₄(CH₃)O⁻) group. This structure imparts unique chemical and physical properties, including high hydrophobicity due to the bulky tripentyl substituents and reactivity influenced by the aromatic phenoxy moiety. It is primarily utilized in materials science for surface modification, adhesion enhancement, and as a coupling agent in polymer composites. The compound’s stability and organic-inorganic bridging capabilities make it valuable in coatings, dental materials, and nanocomposites .

Properties

CAS No. |

59646-10-5 |

|---|---|

Molecular Formula |

C22H40OSi |

Molecular Weight |

348.6 g/mol |

IUPAC Name |

(2-methylphenoxy)-tripentylsilane |

InChI |

InChI=1S/C22H40OSi/c1-5-8-13-18-24(19-14-9-6-2,20-15-10-7-3)23-22-17-12-11-16-21(22)4/h11-12,16-17H,5-10,13-15,18-20H2,1-4H3 |

InChI Key |

AFZWDQFFBWOIEB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC[Si](CCCCC)(CCCCC)OC1=CC=CC=C1C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylphenoxy)(tripentyl)silane typically involves the reaction of 2-methylphenol with tripentylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:

2-Methylphenol+Tripentylchlorosilane→(2-Methylphenoxy)(tripentyl)silane+Hydrochloric acid

Industrial Production Methods

On an industrial scale, the production of (2-Methylphenoxy)(tripentyl)silane may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2-Methylphenoxy)(tripentyl)silane undergoes various chemical reactions, including:

Oxidation: The phenoxy group can be oxidized to form quinones.

Reduction: The silicon-oxygen bond can be reduced under specific conditions.

Substitution: The phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can react with the phenoxy group.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Silanols and siloxanes.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

(2-Methylphenoxy)(tripentyl)silane has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

Biology: Investigated for its potential use in modifying biological surfaces and molecules.

Medicine: Explored for its potential in drug delivery systems due to its ability to form stable bonds with organic molecules.

Industry: Utilized in the production of advanced materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (2-Methylphenoxy)(tripentyl)silane involves the interaction of the silicon atom with various substrates The silicon-oxygen bond can undergo hydrolysis, leading to the formation of silanols, which can further react with other compounds

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The performance of (2-Methylphenoxy)(tripentyl)silane is highly dependent on its substituents. Key comparisons with structurally analogous silanes include:

- Tripentyl vs. Trimethyl Groups: The bulky tripentyl groups in (2-Methylphenoxy)(tripentyl)silane reduce volatility and increase hydrophobicity compared to trimethyl analogs like Trimethyl(2-phenylethoxy)silane. However, this bulkiness may hinder penetration into dense matrices (e.g., concrete or polymers), unlike smaller silanes such as KH-560, which exhibit better intercalation .

- Phenoxy vs. Thienyl/Trifluoroacetyl: The 2-methylphenoxy group provides moderate electron-withdrawing effects and aromatic stability, contrasting with sulfur-mediated reactivity in thienyl silanes or enhanced polarity in fluorinated analogs .

Application-Specific Performance

Adhesion and Surface Modification

- In dental composites, (2-Methylphenoxy)(tripentyl)silane demonstrates superior adhesion to acrylic resins compared to dialkoxy silanes (e.g., dimethoxy variants), likely due to stronger van der Waals interactions from the long alkyl chains .

- However, amino silanes (e.g., U-donor in ) outperform it in polypropylene polymerization due to their ability to coordinate with Ziegler-Natta catalysts, highlighting the importance of functional group selection in catalytic applications .

Hydrophobicity and Dispersion

- Fluorosilanes () achieve higher hydrophobicity via fluorine atoms, whereas (2-Methylphenoxy)(tripentyl)silane relies on alkyl chain length. The latter may be preferable in non-fluorinated environmental applications .

- In clay-polymer nanocomposites, KH-560’s epoxy groups enable covalent bonding with montmorillonite, whereas the non-reactive tripentyl groups in (2-Methylphenoxy)(tripentyl)silane limit its dispersion efficiency .

Physical and Thermal Properties

| Property | (2-Methylphenoxy)(tripentyl)silane | Trimethyl(2-phenylethoxy)silane | KH-560 |

|---|---|---|---|

| Molecular Weight | ~350 g/mol | 194.35 g/mol | 236.34 g/mol |

| Hydrophobicity (Contact Angle) | High (>100°) | Moderate (~85°) | Low (hydrophilic) |

| Thermal Stability | Moderate (decomposes ~250°C) | Lower (decomposes ~200°C) | High (stable up to 300°C) |

- The higher molecular weight and branched structure of (2-Methylphenoxy)(tripentyl)silane contribute to its thermal stability, though it is less robust than epoxy-functional silanes like KH-560 .

Reactivity and Crosslinking

- In polymer composites, (2-Methylphenoxy)(tripentyl)silane’s non-hydrolyzable tripentyl groups limit its role as a crosslinker compared to methoxy or ethoxy silanes (e.g., ). However, its phenoxy group can participate in radical reactions, enhancing compatibility with aromatic polymers like polystyrene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.